molecular formula C20H18O6 B2700636 propyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate CAS No. 858768-41-9

propyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate

Cat. No.: B2700636
CAS No.: 858768-41-9
M. Wt: 354.358
InChI Key: SJPVMDYZVBSAGA-UHFFFAOYSA-N
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Description

. This compound is known for its unique chemical structure, which combines a chromen-3-yl group with a benzoate ester, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate typically involves the esterification of 4-(7-methoxy-4-oxochromen-3-yl)oxybenzoic acid with propanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

propyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

propyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of propyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate involves its interaction with specific molecular targets and pathways. The chromen-3-yl group is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(7-methoxy-4-oxochromen-3-yl)oxybenzoate
  • Methyl 4-(7-methoxy-4-oxochromen-3-yl)oxybenzoate
  • Butyl 4-(7-methoxy-4-oxochromen-3-yl)oxybenzoate

Uniqueness

propyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The propyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications.

Properties

IUPAC Name

propyl 4-(7-methoxy-4-oxochromen-3-yl)oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-3-10-24-20(22)13-4-6-14(7-5-13)26-18-12-25-17-11-15(23-2)8-9-16(17)19(18)21/h4-9,11-12H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPVMDYZVBSAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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